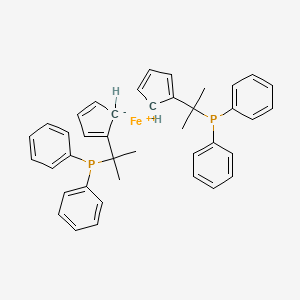
2-Cyclopentylpropan-2-yl(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is an organophosphorus compound that is widely used as a ligand in homogeneous catalysis. This compound contains a ferrocene moiety in its backbone, which imparts unique properties that make it highly effective in various catalytic processes. The ferrocene core provides stability and flexibility, making it a valuable component in the synthesis of functional materials and coordination compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction proceeds as follows :
Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl
The dilithiation of ferrocene is typically achieved using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). This method allows for the efficient synthesis of the desired compound with high yield .
Industrial Production Methods
The industrial production of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene follows similar synthetic routes as the laboratory preparation. The process involves large-scale reactions with appropriate scaling of reagents and reaction conditions to ensure consistent quality and yield. The compound is commercially available and is produced by several chemical manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to regenerate the ferrocene moiety.
Substitution: The phenyl substituents on the phosphorus atoms can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve the use of organolithium reagents or Grignard reagents.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of various substituted derivatives with modified donor-acceptor properties.
Scientific Research Applications
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).
Biology: Employed in the synthesis of bioactive coordination compounds that can interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and flexibility, allowing the compound to effectively coordinate with various metal centers. This coordination facilitates the formation of catalytic intermediates and transition states, enhancing the efficiency and selectivity of the catalytic reactions .
Comparison with Similar Compounds
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is unique due to its ferrocene backbone and the presence of diphenylphosphino groups. Similar compounds include:
1,2-Bis(diphenylphosphino)ethane (dppe): Another widely used diphosphine ligand with a different backbone structure.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A closely related compound with similar properties but different substituents.
1,1’-Bis(diisopropylphosphino)ferrocene: A variant with diisopropylphosphino groups instead of diphenylphosphino groups
These compounds share similar applications in catalysis but differ in their structural and electronic properties, which can influence their performance in specific reactions.
Properties
Molecular Formula |
C40H40FeP2 |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylpropan-2-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C20H20P.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;/h2*3-16H,1-2H3;/q2*-1;+2 |
InChI Key |
JMTAJUSTVAPYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



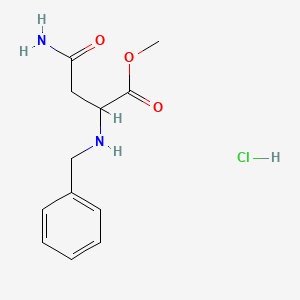

![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)

![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
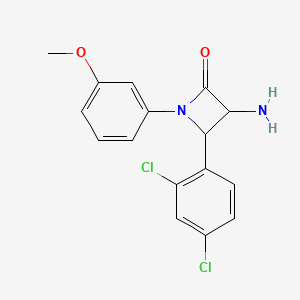
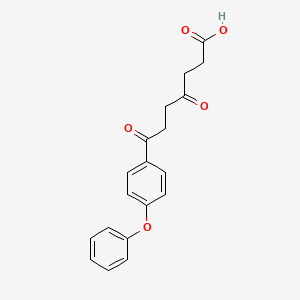
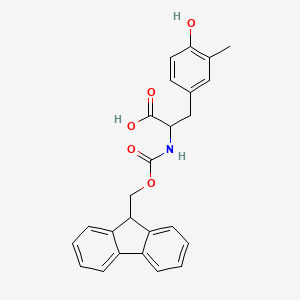
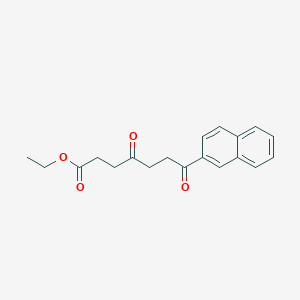

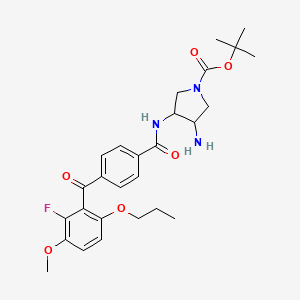
![N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14785478.png)
